molecular formula C20H30O3 B092061 Testosterone, 11beta-hydroxy-17-methyl- CAS No. 1043-10-3

Testosterone, 11beta-hydroxy-17-methyl-

Cat. No.: B092061
CAS No.: 1043-10-3
M. Wt: 318.4 g/mol
InChI Key: UBIBSXMTVJAYTQ-OWLVHUDESA-N
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Description

Testosterone, 11beta-hydroxy-17-methyl-: is a synthetic derivative of testosterone, a primary male sex hormone. This compound is characterized by the addition of a hydroxy group at the 11beta position and a methyl group at the 17 position. It is an endogenous steroid and a metabolite of testosterone, playing a crucial role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of testosterone, 11beta-hydroxy-17-methyl-, typically involves the hydroxylation of testosterone at the 11beta position. This can be achieved using specific enzymes such as cytochrome P450 11beta-hydroxylase. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .

Industrial Production Methods: Industrial production of this compound may involve microbial transformation processes, where microorganisms like fungi or bacteria are used to introduce the hydroxy group at the desired position. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Testosterone, 11beta-hydroxy-17-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Testosterone, 11beta-hydroxy-17-methyl-, has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in androgen metabolism and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to androgen deficiency.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Mechanism of Action

The mechanism of action of testosterone, 11beta-hydroxy-17-methyl-, involves its interaction with androgen receptors. Upon binding to these receptors, it induces conformational changes that facilitate the transcription of specific genes involved in the development and maintenance of male characteristics. Additionally, it can be converted to other active metabolites that exert similar effects .

Comparison with Similar Compounds

  • 11beta-Hydroxytestosterone
  • 11-Ketotestosterone
  • 11beta-Hydroxyandrostenedione
  • 17beta-Hydroxyandrost-4-en-3-one (Testosterone)

Comparison: Testosterone, 11beta-hydroxy-17-methyl-, is unique due to the presence of both the 11beta-hydroxy and 17-methyl groups. This structural modification can influence its metabolic stability, receptor binding affinity, and overall biological activity compared to other similar compounds .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIBSXMTVJAYTQ-OWLVHUDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146377
Record name Testosterone, 11beta-hydroxy-17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043-10-3
Record name (11β,17β)-11,17-Dihydroxy-17-methylandrost-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone, 11beta-hydroxy-17-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11677
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Testosterone, 11beta-hydroxy-17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17β-dihydroxy-17-methylandrost-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 11,17-DIHYDROXY-17-METHYLANDROST-4-ENE-3-ONE, (11-BETA,17-BETA)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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